molecular formula C20H21NO4 B2934781 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE CAS No. 1448123-46-3

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE

Cat. No.: B2934781
CAS No.: 1448123-46-3
M. Wt: 339.391
InChI Key: WSTBNPQLCCAHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a phenoxypropanamide structure

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can vary greatly depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the hydroxypropyl group, and the coupling with phenoxypropanamide. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated synthesis platforms for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14(24-16-8-3-2-4-9-16)20(23)21-12-11-17(22)19-13-15-7-5-6-10-18(15)25-19/h2-10,13-14,17,22H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTBNPQLCCAHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(C1=CC2=CC=CC=C2O1)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.